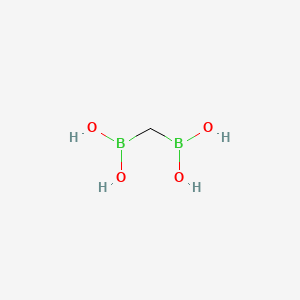
Methylenediboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenediboronic acid is an organoboron compound characterized by the presence of two boronic acid groups connected via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylenediboronic acid can be synthesized through several methods. One common approach involves the reaction of diboronic acid derivatives with methylene sources under controlled conditions. For instance, the reaction of bis(pinacolato)diboron with methylene iodide in the presence of a palladium catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Methylenediboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert it into boranes or other boron-containing compounds.
Substitution: this compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed:
Oxidation: Boronic esters, boronic acids.
Reduction: Boranes, boronates.
Substitution: Functionalized boronic acid derivatives.
Applications De Recherche Scientifique
Methylenediboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of methylenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as glucose sensing and enzyme inhibition. The boronic acid groups interact with target molecules through Lewis acid-base interactions, leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Pinacolborane
- Bis(pinacolato)diboron
- Boric acid
Comparison: Methylenediboronic acid is unique due to its dual boronic acid groups connected by a methylene bridge, which provides distinct reactivity and binding properties compared to other boronic acids. This structural feature allows for the formation of more stable and versatile complexes, making it particularly useful in applications requiring strong and reversible interactions with diols and other nucleophiles .
Propriétés
Numéro CAS |
13251-32-6 |
|---|---|
Formule moléculaire |
CH6B2O4 |
Poids moléculaire |
103.68 g/mol |
Nom IUPAC |
boronomethylboronic acid |
InChI |
InChI=1S/CH6B2O4/c4-2(5)1-3(6)7/h4-7H,1H2 |
Clé InChI |
ZZKAPHPTYABEPL-UHFFFAOYSA-N |
SMILES canonique |
B(CB(O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(2-methylbenzyl)-2-propylpyrimido[1,2-a]benzimidazol-4(10H)-one](/img/structure/B14140993.png)
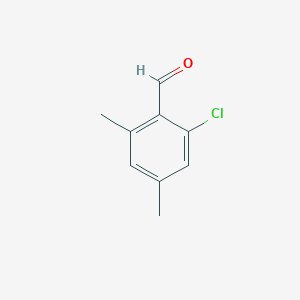
![3-[(Benzenesulfonyl)methyl]-4-nitrobenzonitrile](/img/structure/B14140997.png)
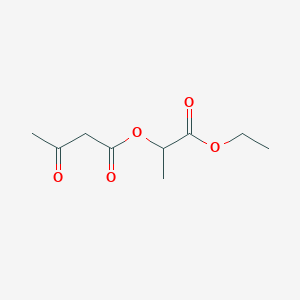
![5,5'-carbonylbis[2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B14141006.png)
![2-[(2-Chlorophenyl)amino]-2-oxoethyl furan-3-carboxylate](/img/structure/B14141007.png)
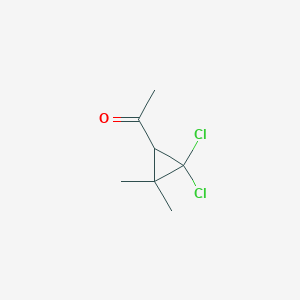
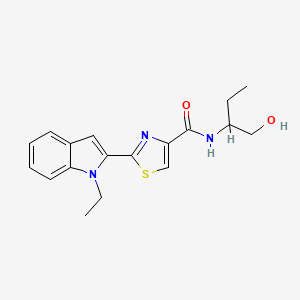
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
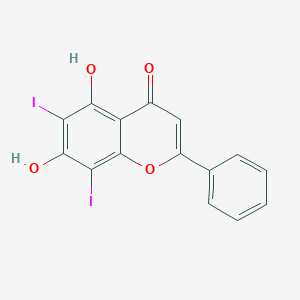

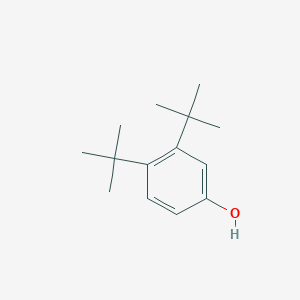
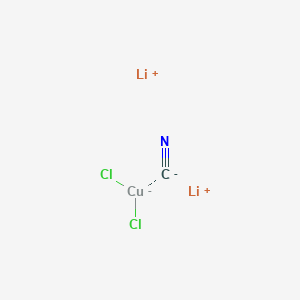
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
